5-Mercapto-1-methyl-4-nitroimidazole
Overview
Description
5-Mercapto-1-methyl-4-nitroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a mercapto group (-SH), a methyl group (-CH3), and a nitro group (-NO2) attached to the imidazole ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Mechanism of Action
Target of Action
Similar compounds like metronidazole, a nitroimidazole antibiotic, are known to target anaerobic bacteria and protozoa .
Mode of Action
It is believed that the compound undergoes reductive bioactivation, similar to other nitroimidazole antibiotics . This process involves the reduction of the nitro group, which is only made by anaerobic bacteria and protozoa, to form reactive intermediates. These intermediates can bind to the deoxyribonucleic acid (DNA) and electron-transport proteins of organisms, blocking nucleic acid synthesis .
Biochemical Pathways
Nitroimidazole antibiotics are known to interfere with the dna synthesis of anaerobic microorganisms, leading to their death . The compound’s nitro group is reduced by cellular enzymes of anaerobic bacteria and protozoa to reactive species that can cause DNA damage .
Pharmacokinetics
Similar compounds like metronidazole are well-absorbed orally and distributed widely in the body .
Result of Action
The result of the action of 5-Mercapto-1-methyl-4-nitroimidazole is the inhibition of DNA synthesis in anaerobic bacteria and protozoa, leading to their death . This makes it potentially useful for treating infections caused by these organisms.
Action Environment
The action of this compound is influenced by the presence of anaerobic conditions, as the reduction of the nitro group, a crucial step in its mode of action, is facilitated by the enzymes present in anaerobic bacteria and protozoa
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1-methyl-4-nitroimidazole typically involves the nitration of 1-methylimidazole followed by the introduction of a mercapto group. One common method includes:
Nitration: 1-Methylimidazole is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitro-1-methylimidazole.
Thiol Introduction: The nitro compound is then treated with thiourea in the presence of a base to introduce the mercapto group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and thiolation steps to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: 5-Mercapto-1-methyl-4-aminoimidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
5-Mercapto-1-methyl-4-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole structure.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic properties.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Used for its antiparasitic properties.
Uniqueness: 5-Mercapto-1-methyl-4-nitroimidazole is unique due to the presence of the mercapto group, which can impart additional reactivity and potential for forming disulfide bonds. This can enhance its binding to biological targets and increase its efficacy in certain applications.
Properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-6-2-5-3(4(6)10)7(8)9/h2,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGDVPPQMXEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212798 | |
Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-54-4 | |
Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6339-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-nitro-5-thioimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-4-NITRO-5-THIOIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6P7H2GT7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of MNTI in the metabolic pathway of azathioprine?
A1: MNTI is not a direct metabolite of azathioprine. Research suggests that it is formed through a series of metabolic transformations. Initially, azathioprine can be metabolized into 1-methyl-4-nitro-5-(S-glutathionyl)imidazole. [3] This intermediate can then be further processed to yield MNTI, alongside other metabolites such as 1-methyl-4-nitro-5-(N-acetyl-S-cysteinyl)imidazole. [3] The specific enzymes involved in these reactions and their regulation require further investigation.
Q2: Does the metabolic profile of azathioprine, specifically the production of MNTI, differ across species?
A2: Yes, there are interspecies differences in the metabolic fate of azathioprine and the production of MNTI. Studies show that while MNTI and related metabolites like 1-methyl-4-nitro-5-(N-acetyl-S-cysteinyl)imidazole are found in both dog and human urine, the overall profile of methylnitroimidazole metabolites in these species differs from that observed in rats. [1, 3] This highlights the importance of considering species-specific metabolism when interpreting preclinical data and translating findings to humans.
Q3: What is the proposed mechanism of action of MNTI and related imidazole derivatives in contributing to the immunosuppressive effects of azathioprine?
A3: While 6-mercaptopurine, another metabolite of azathioprine, primarily acts as a purine antagonist, MNTI and similar imidazole derivatives are believed to exert their effects through a different mechanism. Research suggests that these compounds, particularly those with electron-withdrawing groups like nitro and chloro substituents, can interfere with cellular redox balance. [2] For example, the synthetic imidazole derivative 1-methyl-4-nitro-5-chloro-imidazole (MNCI) has been shown to deplete glutathione levels in lymphocytes, leading to a state of sublethal conditioning or potentially lethal damage (PLD). [2] This PLD renders the cells more susceptible to subsequent cytotoxic insults, contributing to the overall immunosuppressive action of azathioprine.
Q4: Are there analytical methods available to detect and quantify MNTI and related metabolites?
A4: While the research papers provided do not delve into the specifics of analytical techniques for MNTI quantification, they highlight the use of techniques like anion exchange chromatography, high-pressure liquid chromatography, and mass spectrometry to separate and identify azathioprine metabolites in various biological matrices. [1, 3] These techniques, coupled with appropriate detection methods (e.g., UV detection, mass spectrometry), can potentially be adapted and optimized for the specific detection and quantification of MNTI. Further research focusing on developing and validating sensitive and specific analytical methods for MNTI is needed.
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